Lead metaborate

Descripción

Historical Trajectory of Lead Borate Chemistry Research

The study of borate chemistry has a long history, with borate minerals like borax being known for centuries. wikipedia.org The systematic investigation of synthetic metal borates began to take shape in the early 20th century. In 1904, W. Guertler conducted early studies on the lead oxide-boric oxide (PbO-B₂O₃) system, which forms the basis for all lead borate compounds. nist.gov Subsequent research, such as that by Mazzetti and De Carli, further explored the phase equilibria in this system, identifying various stable lead borate compounds. nist.gov These foundational studies established that lead oxide and boric oxide could combine in numerous ratios to form a wide range of crystalline compounds and glasses, each with distinct properties. nist.govrsc.org Historically, borate deposits, the primary source of boron, are linked to volcanic activity and arid climates, with major sources located in Turkey, the USA, and South America. researchgate.net This geological context provided the raw materials that enabled early chemists to explore and produce various borate compounds, including those of lead.

Significance of Lead Metaborate in Advanced Materials Science Research

This compound and the broader class of lead borate materials are of considerable importance in advanced materials science due to their unique combination of properties stemming from the high atomic number of lead and the versatile chemistry of borate anions. These materials are integral to several high-technology fields.

One of the most prominent applications is in radiation shielding . The high electron density of lead makes it an excellent attenuator of gamma rays, while the boron content provides effective absorption of neutrons. semanticscholar.org Research has shown that lead borate glasses exhibit superior gamma-ray shielding properties compared to conventional materials like concrete. scielo.br Studies consistently demonstrate that increasing the lead content in borate glasses enhances the mass attenuation coefficient, making them highly effective for nuclear applications. scielo.brscielo.br

In the field of optics and photonics , lead borates are highly valued. They are a key constituent in lead crystal glass and ceramic glazes, contributing to high refractive indices and brilliance. ontosight.airesearchgate.netnih.gov Beyond traditional uses, lead borate glasses exhibit high transparency in the visible and near-infrared regions, low melting temperatures, and significant nonlinear optical (NLO) properties. researchgate.net These characteristics make them promising materials for applications such as laser frequency conversion and optical switches. researchgate.net

Furthermore, this compound serves as a crucial precursor material for the synthesis of more complex borate structures. researchgate.net Researchers use this compound as a starting reagent in hydrothermal and other synthesis methods to create novel crystalline lead borates with intricate, multidimensional frameworks. researchgate.netacs.org Amorphous this compound nanostructures have also been synthesized and explored as fillers to enhance the ballistic impact resistance of aramid fabric composites. researchgate.net

Table 1: Key Applications of this compound and Related Lead Borate Compounds

| Application Area | Specific Use and Significance | Reference |

|---|---|---|

| Radiation Shielding | Effective shielding against gamma rays and neutrons due to the high atomic number of lead and the neutron absorption capability of boron. Used in nuclear facilities and medical radiotherapy. | semanticscholar.orgscielo.brnih.gov |

| Optical Materials | Component of high-refractive-index glasses, glazes, and nonlinear optical crystals for laser frequency conversion. Valued for high transparency and durability. | ontosight.airesearchgate.netnih.gov |

| Precursor for Synthesis | Used as a starting material in hydrothermal and solid-state reactions to synthesize novel and complex lead borate crystalline structures. | researchgate.netacs.org |

| Industrial Materials | Acts as a flux in soldering to lower melting points and as a drying agent in certain paints and waterproofing materials. | ontosight.ai |

| Advanced Composites | Nanoparticles have been investigated as fillers to improve the ballistic energy absorption of epoxy/aramid fiber panels. | researchgate.net |

Current State of Scholarly Investigations in this compound Systems

Current research on this compound systems is vibrant, focusing on the synthesis of novel forms, detailed structural characterization, and the exploration of structure-property relationships. A variety of sophisticated synthesis methods are employed to control the size, morphology, and crystallinity of lead borate materials.

Synthesis Methods:

Buffer-Precipitation: This cost-effective method is used to produce amorphous this compound (Pb(BO₂)₂·H₂O) nanostructures. By precipitating lead ions with a boric acid/sodium hydroxide buffer, researchers can create spherical nanoparticles with an average size of about 30 nm. sciendo.com

Hydrothermal Synthesis: This technique is widely used to create complex, crystalline lead borates by reacting this compound or other precursors under elevated temperature and pressure. It has led to the discovery of novel compounds with intricate, layered, or three-dimensional anionic networks. researchgate.netacs.orgcapes.gov.br

Melt-Quenching: This is the standard technique for producing lead borate glasses. It involves melting a mixture of lead oxide and boric oxide at high temperatures, followed by rapid cooling to prevent crystallization. This method allows for the synthesis of glasses over a wide range of compositions. scielo.brproquest.combas.bg

High-Temperature Solution Method: By using fluxes such as lead fluoride (PbF₂), researchers can synthesize new crystalline phases from the PbO/B₂O₃ system that are difficult to obtain through other methods, leading to the discovery of compounds like β-Pb₆B₁₀O₂₁ and Pb₄B₈O₁₆. rsc.orgrsc.org

Table 2: Common Synthesis Methods for Lead Borate Materials

| Synthesis Method | Typical Product | Key Features | Reference |

|---|---|---|---|

| Buffer-Precipitation | Amorphous Nanoparticles | Cost-effective, produces nanostructures (~30 nm) at controlled pH. | sciendo.com |

| Hydrothermal | Complex Crystalline Structures | Yields novel crystalline phases with unique frameworks under moderate temperatures. | researchgate.netacs.org |

| Melt-Quenching | Amorphous Glasses | Traditional method for producing bulk glasses with a wide range of compositions. | scielo.brbas.bg |

| High-Temperature Solution | Novel Crystalline Phases | Uses fluxes to explore ternary phase diagrams and discover new compounds. | rsc.orgrsc.org |

Structural and Physical Properties: this compound is typically a white, odorless solid with the chemical formula Pb(BO₂)₂·H₂O. sciendo.com Its structure is defined by the interplay between the lead cations and the borate anionic network. The borate framework consists of both trigonal BO₃ and tetrahedral BO₄ units, which can link in various ways to form chains, rings, and more complex polyborate anions. scielo.brbas.bgamazon.com A key feature of lead borates is the stereochemically active lone pair of electrons on the Pb²⁺ ion, which influences the coordination environment and often leads to the formation of lead-oxygen cluster motifs that integrate into the borate backbone. sciendo.com This structural versatility is responsible for the vast number of known crystalline lead borate compounds. rsc.orgsciendo.com

Table 3: Selected Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | Pb(BO₂)₂·H₂O | sciendo.com |

| Appearance | White, odorless solid/powder | nih.gov |

| Density | 5.598 g/cm³ at 20°C | |

| Melting Point | Dehydrates at 160°C | |

| Solubility | Insoluble in water and ethanol; soluble in dilute nitric acid and acetic acid. | |

| Optical Bandgap (Nanostructures) | 4.6 eV (direct bandgap) | researchgate.netsciendo.com |

Research Gaps and Future Perspectives in this compound Studies

Despite extensive research, several gaps remain, and future studies are poised to explore new dimensions of this compound chemistry and applications. One of the primary frontiers is the continued synthesis of new, complex borate materials . The systematic exploration of ternary and quaternary phase diagrams involving lead, boron, and other elements is expected to yield novel crystalline structures with tailored optical, electronic, and structural properties. rsc.orgrsc.orgresearchgate.net

There is growing interest in boron-based nanomaterials , such as boron nitride nanotubes and borophene, for their extraordinary mechanical and electronic properties. dergipark.org.tr This trend suggests a promising future for the investigation of lead borate nanostructures, moving beyond simple nanoparticles to more complex architectures for applications in nanoelectronics and advanced sensors.

While lead borates are effective, the search for materials with similar or enhanced properties but with lower environmental impact is a significant research driver. Future work will likely involve computational materials science and experimental synthesis to identify new compositions that can replicate the desirable high refractive index and radiation shielding capabilities of lead borates.

Finally, a deeper understanding of the structure-property relationships is a persistent goal. Elucidating precisely how the arrangement of BO₃ and BO₄ units and the stereochemical activity of the Pb²⁺ lone pair dictate the macroscopic properties remains a fundamental challenge. rsc.orgresearchgate.net Advanced characterization techniques and theoretical modeling will be crucial in bridging this gap, potentially unlocking new applications in fields ranging from energy storage to quantum technologies. dergipark.org.trpuc-rio.br

Propiedades

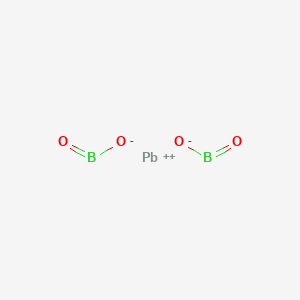

IUPAC Name |

lead(2+);oxido(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Pb/c2*2-1-3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPSOOVFTBGHBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014511 | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Lead metaborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9498 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14720-53-7 | |

| Record name | Lead metaborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metaborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead metaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METABORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8919V1GL3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Structural Characterization of Lead Metaborate Systems

X-ray Diffraction (XRD) Analysis for Crystalline and Amorphous Phases

X-ray diffraction is a cornerstone technique for probing the atomic and molecular structure of materials. By analyzing the scattering pattern of X-rays interacting with a sample, detailed information about the arrangement of atoms can be obtained.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Determination

Powder X-ray diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a material and to determine their lattice parameters. cotecna.com The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a fingerprint of the crystalline structure. ucmerced.edu

In the study of lead metaborate systems, powder XRD is crucial for confirming the amorphous nature of glasses, characterized by the absence of sharp Bragg peaks and the presence of broad halos. icm.edu.plspbstu.rumdpi.comupc.edu For crystalline this compound (PbB₂O₄), XRD patterns are used for phase identification and to determine the precise dimensions of the unit cell (lattice parameters). For instance, a lead borate with the composition Pb₆B₁₂O₂₁(OH)₆ was found to have a hexagonal structure with lattice parameters a = 9.067(3) Å and c = 24.637(9) Å. researchgate.net Another lead borate, (Pb₄O)Pb₂B₆O₁₄-II, crystallizes in the triclinic space group P1̅ with lattice parameters a=695.9(3), b=778.0(3), c=1408.3(3) pm, α=97.35(1)°, β=100.39(1)°, and γ=103.02(1)°. researchgate.net The Rietveld method, a technique for refining crystal structure parameters from powder diffraction data, is often employed for detailed analysis. researchgate.netcambridge.org

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|

| Pb₆B₁₂O₂₁(OH)₆ | Hexagonal | P6₃cm | a = 9.067(3) Å, c = 24.637(9) Å | researchgate.net |

| Pb₆B₁₁O₁₈(OH)₉ | Trigonal | P3₂ | a = 11.7691(7) Å, c = 13.3361(121) Å | researchgate.net |

| (Pb₄O)Pb₂B₆O₁₄-II | Triclinic | P1̅ | a = 695.9(3) pm, b = 778.0(3) pm, c = 1408.3(3) pm, α = 97.35(1)°, β = 100.39(1)°, γ = 103.02(1)° | researchgate.net |

| Pb[B₂(SO₄)₄] | Orthorhombic | Pnna | a = 1251.6(7) pm, b = 1252.1(7) pm, c = 730.2(4) pm | researchgate.net |

| Pb[B₈O₁₁(OH)₄] | Monoclinic | P2₁/n | a = 7.9081(2) Å, b = 14.0248(3) Å, c = 9.9910(3) Å, β = 90.327(2)° | capes.gov.br |

Single-Crystal X-ray Diffraction for Crystal Structure Elucidation

For a definitive determination of the crystal structure, single-crystal X-ray diffraction is the gold standard. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise location of each atom in the unit cell.

The crystal structure of a new lead barium borate, Pb₁.₁₃Ba₇.₈₇B₁₈O₃₆, was determined using single-crystal XRD, revealing that it crystallizes in the non-centrosymmetric space group R32. oup.com Similarly, the structure of a hydrothermally synthesized lead borate, Pb[B₈O₁₁(OH)₄], was elucidated, showing a layered structure of 9-membered borate rings. capes.gov.br Another example is a barium lead borate, [Ba₃Pb(H₂O)][B₁₁O₁₉(OH)₃], which was found to have a layered structure with Ba²⁺ cations in the inter- and intralayer spaces. rsc.org These studies provide fundamental insights into the complex crystal chemistry of lead borate compounds.

X-ray Structural Analysis via Radial Distribution Function (RDF)

For amorphous materials like lead borate glasses, which lack long-range order, traditional XRD analysis yields broad, diffuse scattering patterns. However, by applying a Fourier transform to the scattered X-ray intensity data, a Radial Distribution Function (RDF) can be generated. The RDF describes the probability of finding an atom at a certain distance from a reference atom, providing valuable information about the short-range order (SRO) and medium-range order (MRO) within the glass network.

Studies on lead borate glasses using RDF analysis have revealed key structural details. For an 80%PbO-20%B₂O₃ glass, the first nearest neighbor peak, attributed to B-O correlations in triangular units, was observed at approximately 1.315 Å to 1.499 Å. ekb.egekb.egcapes.gov.br The second nearest neighbor peak, corresponding to O-O correlations, was centered around 2.12 Å. ekb.egekb.eg Pb-O correlations have been identified at distances around 2.60 Å to 2.80 Å, suggesting the presence of PbO₃ and PbO₄ units. ekb.egekb.eg Furthermore, Pb-Pb metallic correlations were observed at approximately 4.0 Å. ekb.egekb.eg These findings indicate that PbO can act as both a network former and a modifier in the glass structure. ekb.egresearchgate.net

| Atomic Pair | Interatomic Distance (Å) | Structural Interpretation | Reference |

|---|---|---|---|

| B-O | ~1.315 - 1.499 | First nearest neighbor, B-O correlations in triangular units | ekb.eg, ekb.eg, capes.gov.br |

| O-O | ~2.12 | Second nearest neighbor, O-O correlations | ekb.eg, ekb.eg |

| B-B | ~2.36 | B-B correlations | ekb.eg, ekb.eg |

| Pb-O | ~2.60 - 2.80 | Coordinated Pb-O pairs (PbO₃ and PbO₄ units) | ekb.eg, ekb.eg |

| B-O | ~3.55 | B-O pairs in BO₄ and BO₃ forms | ekb.eg, ekb.eg |

| Pb-Pb | ~4.0 | Pb-Pb metallic correlations | ekb.eg, ekb.eg |

Vibrational Spectroscopy for Network Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules and structural units within a material. These techniques are exceptionally sensitive to the local chemical environment and are instrumental in characterizing the network structure of lead borate glasses.

Fourier Transform Infrared (FTIR) Spectroscopy of Borate Units (e.g., BO₃, BO₄) and Pb-O Linkages

FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. In lead borate glasses, FTIR spectra typically exhibit three main absorption regions. ekb.egias.ac.in The region between 1200 and 1600 cm⁻¹ is associated with the asymmetric stretching of B-O bonds in trigonal BO₃ units. ekb.egias.ac.inscirp.org The absorption bands in the 800-1200 cm⁻¹ range are attributed to the B-O bond stretching of tetrahedral BO₄ units. ekb.egias.ac.in The band around 700 cm⁻¹ is due to the bending of B-O-B linkages within the borate network. ekb.egias.ac.in

The presence of lead is often identified by a band around 450-480 cm⁻¹, which is ascribed to the vibration of Pb-O bonds in PbO₄ structural units. scienceasia.orgresearchgate.net The addition of modifiers like PbO can cause the conversion of BO₃ units to BO₄ units, which can be tracked by the relative intensities of the corresponding FTIR bands. icm.edu.plscienceasia.org In glasses with low PbO content, BO₃ units are more prevalent, while at higher concentrations, both BO₃ and BO₄ units coexist. scienceasia.org The presence of various borate groups, such as diborate, triborate, and pentaborate, can also be inferred from the FTIR spectra. core.ac.ukias.ac.in

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~3200-3600 | O-H stretching vibrations from hydroxyl or water groups | ias.ac.in, globaljournals.org, core.ac.uk |

| ~1200-1600 | Asymmetric stretching of B-O bonds in trigonal BO₃ units | ekb.eg, ias.ac.in, scirp.org |

| ~800-1200 | B-O bond stretching of tetrahedral BO₄ units | ekb.eg, ias.ac.in |

| ~700 | Bending of B-O-B linkages in the borate network | ekb.eg, ias.ac.in, core.ac.uk |

| ~450-480 | Vibrations of Pb-O in PbO₄ structural units | scienceasia.org, researchgate.net |

Raman Spectroscopy for Structural Groupings and Network Modifications

Raman spectroscopy is a complementary technique to FTIR that involves inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a system. In lead borate glasses, Raman spectroscopy is particularly useful for identifying specific structural groupings.

A prominent sharp band observed around 130-140 cm⁻¹ in the Raman spectra of high lead borate glasses is attributed to the presence of Pb²⁺ ions in PbO₄ groups. ekb.eg The fraction of four-coordinated boron atoms (N₄) can be quantified using Raman spectroscopy, and studies have shown that N₄ reaches a maximum near 50 mol% PbO. researchgate.net This indicates a change in the bonding character of lead from ionic to more covalent at higher PbO concentrations. researchgate.net Raman spectra also allow for the identification of various borate superstructural units, such as metaborate, pyroborate, and orthoborate groups. ias.ac.inresearchgate.net The presence of diborate, triborate, and pentaborate groups has also been confirmed through Raman analysis. core.ac.ukias.ac.ininesctec.pt

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~130-140 | Pb-O vibrations in PbO₄ groups | ekb.eg |

| ~310 | Pb-O stretching activity in PbOₙ network forming units | researchgate.net |

| ~885 | Stretching mode of isolated ortho molybdate (MoO₄)²⁻ groups (in doped glasses) and various [BO₄]-containing groups | ekb.eg |

| ~900-1255 | Borate network of ortho-, penta-, and pyro-borate groups | ekb.eg |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environments in this compound systems. By analyzing the interactions of nuclear spins with an applied magnetic field, NMR provides detailed insights into the coordination and connectivity of both boron and lead atoms within the glass or crystalline structure.

¹¹B MAS NMR for Boron Coordination Environments

Magic Angle Spinning (MAS) ¹¹B NMR is instrumental in differentiating the coordination environments of boron atoms, primarily distinguishing between trigonal ontosight.aiB and tetrahedral sciendo.comB units. scispace.com In lead borate glasses, the fraction of four-coordinated boron (N4) is a critical parameter that dictates many of the material's properties.

A multi-spectroscopic study on xPbO-(100-x)B2O3 glasses revealed that the fraction of four-coordinated boron reaches a maximum near a composition of x = 50. researchgate.net This is in contrast to alkali-modified borate glasses where the maximum N4 is typically observed at lower modifier concentrations (x = 35–40). researchgate.net This indicates a different structural role for the lead cation compared to alkali ions.

The chemical shift in ¹¹B MAS NMR spectra provides further details. The resonance for ontosight.aiB units typically appears between 5 to 20 ppm, characterized by a significant quadrupolar coupling constant (CQ) of approximately 2.5 to 2.7 MHz. scispace.com The resonance for sciendo.comB units is found at a different frequency, allowing for the quantification of the relative proportions of these two coordination states. scispace.com Advanced techniques, such as double-quantum NMR, can even provide evidence for direct B-O-B linkages, including BO4–BO4 motifs in borosilicate glasses, which offers deeper insight into the intermediate-range order. acs.org

Table 1: ¹¹B MAS NMR Data for Boron Coordination in Lead Borate Systems

| Parameter | Observation | Significance |

| ontosight.aiB Resonance | 5 to 20 ppm | Corresponds to trigonal boron units. scispace.com |

| sciendo.comB Resonance | Distinct from ontosight.aiB resonance | Corresponds to tetrahedral boron units. scispace.com |

| Max N4 Fraction | Occurs near 50 mol% PbO | Indicates the structural role of Pb²⁺ differs from alkali modifiers. researchgate.net |

| CQ of ontosight.aiB | ~2.5 to 2.7 MHz | Characteristic of the quadrupolar interaction for trigonal boron. scispace.com |

²⁰⁷Pb NMR for Lead Ion Environments

²⁰⁷Pb NMR spectroscopy provides direct information about the local environment of the lead ions, which can be complex due to the dual role of Pb²⁺ as both a network modifier and a network former. researchgate.netresearchgate.net The stereochemically active 6s² lone pair of electrons on Pb²⁺ can lead to asymmetric coordination environments and a range of Pb-O bond characters. researchgate.net

In lead borate glasses with PbO content between 30 and 50 mol%, ²⁰⁷Pb NMR, in conjunction with Raman spectroscopy, suggests that the lead ion behaves more ionically. researchgate.net However, as the PbO content increases from 50 to 65 mol%, there is a notable shift towards more covalent character in the Pb-O bonds. researchgate.netresearchgate.net This change signifies a transition in the structural role of lead within the glass network.

Static ²⁰⁷Pb NMR spectra of lead silicate glasses, which can provide a comparative perspective, show broad lineshapes indicative of a wide distribution of lead environments. researchgate.net The chemical shift anisotropy observed in these spectra is sensitive to the coordination number and the covalency of the Pb-O bonds. nsf.gov In lead borate glasses, ²⁰⁷Pb NMR spectra are interpreted in terms of high- and low-coordinate Pb²⁺ species, which correspond to its roles as a charge-compensating "network modifier" and a covalently-bound "network former," respectively. researchgate.netresearchgate.net

Table 2: ²⁰⁷Pb NMR Observations in Lead Borate Glasses

| PbO Content (mol%) | Inferred Pb-O Bonding Character | Structural Role of Pb²⁺ |

| 30 - 50 | More Ionic researchgate.net | Predominantly Network Modifier researchgate.netresearchgate.net |

| 50 - 65 | Increasingly Covalent researchgate.netresearchgate.net | Transition towards Network Former researchgate.netresearchgate.net |

Electron Microscopy for Morphological and Microstructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of this compound materials, offering direct imaging of particle size, shape, and internal structure at high resolution.

Scanning Electron Microscopy (SEM) for Particle Size and Shape Characterization

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, particle size, and shape of this compound powders and nanostructures. sciendo.comresearchgate.net In a study where amorphous this compound (Pb(BO₂)₂·H₂O) nanostructures were synthesized via a buffer-precipitation method, SEM images revealed that the particles were mostly spherical with an average size of 30 ± 9 nm. sciendo.comresearchgate.net

The ability of SEM to characterize particle morphology is crucial for understanding how synthesis parameters, such as pH and the presence of capping agents like polyethylene glycol (PEG), influence the final product. researchgate.net For instance, the use of PEG was shown to be effective in controlling the particle size and preventing agglomeration. sciendo.comresearchgate.net SEM analysis can be quantitative, with image analysis software used to determine particle size distributions from micrographs. scielo.brupol.cz

Table 3: SEM Characterization of this compound Nanostructures

| Parameter | Finding | Reference |

| Particle Shape | Mostly spherical | sciendo.comresearchgate.net |

| Average Particle Size | 30 ± 9 nm | sciendo.comresearchgate.net |

| Synthesis Method | Buffer-precipitation with PEG | sciendo.comresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanostructure Characterization

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the characterization of the internal structure and nanoscale features of this compound. sciendo.comresearchgate.net In the same study of amorphous Pb(BO₂)₂·H₂O nanostructures, TEM images confirmed the spherical morphology and the average particle size determined by SEM. sciendo.comresearchgate.net

Furthermore, TEM can reveal details about surface coatings. For the PEG-modified this compound nanoparticles, TEM images showed a PEG layer with a thickness of about 10 nm surrounding some of the particles. sciendo.com This direct visualization of the surface modification is important for understanding the stability and dispersibility of the nanoparticles. TEM is a powerful tool for observing the detailed morphology of nanostructured materials, complementing the surface-sensitive information from SEM. nanoparticleanalyzer.comacs.org

Advanced Probes for Local and Intermediate Range Structure

Beyond standard NMR and microscopy, other advanced techniques can provide further insights into the local and intermediate-range structural organization of this compound systems. Techniques like electron-spin-echo envelope modulation (ESEEM) spectroscopy can probe the local structure around paramagnetic ions that might be doped into the glass, offering information on the types of structural units in the immediate vicinity of the probe ion. aip.org

The combination of different characterization methods, such as Raman spectroscopy with NMR, allows for a more comprehensive structural model to be developed. researchgate.netresearchgate.net Raman spectroscopy is sensitive to vibrational modes of different borate superstructural units, such as rings and chains, providing information on the intermediate-range order. researchgate.net By correlating findings from multiple advanced probes, a more complete picture of the complex structure of this compound systems, from the local coordination environment to the larger network organization, can be achieved.

X-ray Absorption Fine Structure (XAFS) Spectroscopy

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique for probing the local atomic environment around a selected atomic species within a material. scispace.commdpi.com It is particularly valuable for characterizing the short-range order in disordered systems like glasses. mdpi.comresearchgate.net The technique is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). scispace.com

XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region reveals details about the number, type, and distance of neighboring atoms. scispace.com In the context of this compound glasses, XAFS can be employed to specifically investigate the local environment of lead atoms, providing data on Pb-O bond lengths and coordination numbers.

The characterization of disordered materials is a primary application of XAFS. researchgate.net For multicomponent systems such as doped borate glasses, the site sensitivity of XAFS is crucial for describing the radial distribution around specific atoms. researchgate.net However, for amorphous systems with asymmetric atomic distributions, standard data analysis may be insufficient, requiring more advanced methods like the cumulant expansion of the XAFS signal to accurately determine single shell radial distribution functions. researchgate.net

Laser Photoionization Mass Spectroscopy for Mesostructure Determination

Laser Photoionization Mass Spectroscopy, specifically using a high-resolution reflectron time-of-flight mass spectrometer (LITOF-MS), offers a direct method to investigate the intermediate-range order, or mesostructure, of lead borate glasses. aip.orgaip.org This technique provides insights into the larger structural units, or mesounits, that constitute the glass network. aip.org

Studies on lead borate glasses using LITOF-MS have revealed the consistent presence of specific intermediate-range units. aip.org The relative abundance of these units varies with the composition of the glass. aip.org This direct measurement of the glass network has shown a high abundance of certain structural groups that are believed to originate from metaborate rings. aip.org

Key findings from LITOF-MS studies on lead borate glasses include the identification of the following anionic clusters:

(B₃O₅)⁻ : A cluster likely generated from the fragmentation of two conjoined metaborate rings. aip.org

(PbB₃O₆)⁻ : Identified as a ring metaborate unit with a lead cation for charge compensation. The abundance of this group increases with higher lead content. aip.org

Diborate units (B₄O₉) : Observed in smaller quantities, with additional lead and boron atoms for charge compensation. aip.org

It is important to note that while LITOF-MS can identify the mass of these clusters, it does not conclusively determine their geometry. aip.org Therefore, the interpretation of the data is often supported by results from other spectroscopic techniques like Raman and neutron scattering. aip.org

Table 1: Prominent Mesounits in Lead Borate Glasses Identified by LITOF-MS

| Cluster | Proposed Structural Origin | Observation Notes |

|---|---|---|

| (B₃O₅)⁻ | Fragmentation of conjoined metaborate rings | --- |

| (PbB₃O₆)⁻ | Ring metaborate with Pb cation for charge compensation | Abundance grows with increasing lead content |

Neutron Diffraction for Amorphous Network Analysis

Neutron diffraction is a fundamental technique for investigating the structure of glasses, providing detailed information about interatomic distances. alexhannon.co.uk It is highly effective in characterizing both the short-range order (SRO) and the intermediate-range order (IRO) of amorphous materials. alexhannon.co.ukaps.org

For borate glasses, neutron diffraction experiments have been instrumental in understanding the boron-oxygen network. aps.org Analysis of the atomic pair correlation function derived from neutron diffraction data can distinguish between different B-O bond lengths, specifically those associated with trigonal BO₃ and tetrahedral BO₄ units. aps.org This allows for the determination of the relative abundance of three- and four-coordinated boron atoms as a function of modifier concentration, with results that align with those from nuclear magnetic resonance (NMR) spectroscopy. aps.org

While the short-range order in the boron-oxygen network of different metal-oxide modified borates can be very similar, the intermediate-range order, on a length scale of 5–15 Å, can show significant differences. aps.org This indicates that the type of modifying cation influences the topological arrangement of the borate groups. aps.org In the context of lead borate glasses, neutron diffraction is indispensable for analyzing the structure surrounding the boron atoms. researchgate.net

Reverse Monte Carlo (RMC) Modeling for Structural Model Construction

Reverse Monte Carlo (RMC) modeling is a powerful computational method used to construct three-dimensional structural models of disordered materials that are consistent with experimental data. researchgate.netnih.gov This technique can simultaneously utilize data from various experimental sources, including neutron diffraction, X-ray diffraction, and XAFS. researchgate.netresearchgate.net

The core of the RMC method is to generate particle configurations that agree with experimentally measured structure factors and radial distribution functions. researchgate.net It is an inverse method that refines an initial atomic configuration by randomly moving atoms and accepting or rejecting the moves based on whether they improve the fit to the experimental data. nih.gov

In the study of lead borate glasses, RMC modeling has been used to build structural models based on data from neutron and high-energy X-ray diffraction, XAFS, and ¹¹B MAS NMR spectroscopy. researchgate.net These models have confirmed that the inclusion of neutron structural information is essential for accurately analyzing the environment around boron atoms. researchgate.net

To enhance the realism of the generated structural models, additional constraints can be introduced into the RMC simulation. researchgate.net For instance, the bond valence sum (BVS) has been used as a constraint to prevent the formation of unrealistic local structures in models of 66.7PbO-33.3B₂O₃ glass. researchgate.net This approach helps in achieving a more accurate representation of the geometric asymmetry of polyhedra within the glass structure. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | Pb(BO₂)₂ |

| Lead Oxide | PbO |

| Boric Acid | H₃BO₃ |

| Silver Oxide | Ag₂O |

| Lithium Oxide | Li₂O |

| Sodium Oxide | Na₂O |

| Molybdenum Trioxide | MoO₃ |

| Red Lead Oxide | Pb₃O₄ |

Theoretical and Computational Studies on Lead Metaborate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of lead borate glasses, DFT calculations, often employing functionals like the Becke3–Lee-Yang-Parr (B3LYP) exchange-correlation functional with a CEP-4G/ECP basis set, are utilized to optimize the geometry of proposed structural models and to understand the bonding characteristics. scispace.com

Studies on similar borate systems, such as lithium metaborate, have used DFT to calculate band spectra, as well as total and partial densities of states. researchgate.net These calculations help in understanding the participation of different atoms, like oxygen in BO3 and BO4 groups, in the chemical bonding. researchgate.net For instance, in copper-doped lead borate glasses, DFT has been combined with deconvolution analysis techniques to interpret experimental infrared (IR) data, revealing the presence of both triangular and tetrahedral borate groups and the sharing of Pb-O units. scispace.com

DFT calculations on lithium iron borate have shown that the most stable anchoring configuration for a carbon coating involves bonding between carbon atoms and both boron and oxygen atoms on the electrode surface. rsc.org Such studies provide insights into the interfacial properties and are crucial for applications like battery electrodes. rsc.org While direct DFT studies focused solely on the electronic structure and bonding of pure lead metaborate are not extensively detailed in the provided results, the methodologies applied to related lead borate and other metaborate systems demonstrate the capability of DFT to elucidate these fundamental properties. scispace.comresearchgate.netrsc.org

Computational Modeling of Radiation Attenuation Parameters

The assessment of a material's ability to attenuate radiation is crucial for applications in radiation shielding. Various computational tools are employed to model and calculate key radiation attenuation parameters for materials like lead borate glasses. These parameters include the mass attenuation coefficient (μ/ρ), linear attenuation coefficient (μ), half-value layer (HVL), mean free path (MFP), effective atomic number (Zeff), and buildup factors.

Software programs like Phy-X/PSD , XCOM , and EpiXS are widely used to calculate these parameters based on the material's composition. nih.govresearchgate.net Monte Carlo simulation codes such as MCNPX , FLUKA , and Geant4 provide a more detailed simulation of particle and photon interactions within the material. hanyang.ac.krcolab.wsresearchgate.net For instance, in studies on lithium bismuth borate and barium boro-bismuthate glasses, these codes were used to simulate mass attenuation coefficients over a wide range of photon energies, and the results were found to be in good agreement with XCOM calculations. hanyang.ac.krcolab.ws

For charged particles, such as protons and alpha particles, the SRIM (Stopping and Range of Ions in Matter) code is used to determine the mass stopping power (MSP) and projected range (PR). hanyang.ac.krcolab.ws The ESTAR database is utilized to find the MSP and continuous slowing-down approximation (CSDA) range for electrons. hanyang.ac.kr

Research on lead borate glasses has demonstrated that increasing the concentration of lead and boron enhances both gamma-ray and neutron attenuation. nih.gov A study on a novel lead borate glass showed that the sample with the highest lead and boron concentration was the most effective attenuator for gamma rays and both thermal and fast neutrons, making it a promising candidate for use in radiotherapy rooms. nih.gov The fast neutron removal cross-section (ΣR) is another important parameter that has been calculated for various borate glass systems to assess their neutron shielding capabilities. hanyang.ac.krcolab.ws

The following table showcases the calculated mass attenuation coefficients for a lead borate glass sample at different photon energies, illustrating the typical output of such computational models.

| Photon Energy (MeV) | Mass Attenuation Coefficient (cm²/g) |

| 0.015 | 22.057 |

| 0.1 | 1.5 |

| 1 | 0.07 |

| 15 | 0.04 |

Note: The data in this table is illustrative and based on typical trends observed in lead-containing glasses. Actual values would be specific to the exact composition of the this compound glass.

Molecular Dynamics Simulations of Lead Borate Systems

Molecular dynamics (MD) simulations are a powerful computational method for investigating the structure and dynamics of materials at the atomic level. In the study of lead borate glasses, MD simulations have been instrumental in understanding the glass structure and the coordination environment of the constituent ions. researchgate.net

One of the challenges in simulating borate glasses is accurately reproducing the bond angles, particularly the B-O-B angle, which is crucial for the formation of structures like boroxol rings. To address the asymmetric coordination around lead ions (PbOn units), some MD simulations have introduced a dummy negative point charge. researchgate.net This approach has successfully reproduced asymmetric coordination environments, such as trigonal bipyramids, in simulated binary and ternary lead borate glass models. researchgate.net

MD simulations have revealed that the average coordination number of lead atoms changes with the PbO content in the glass. researchgate.net At low PbO concentrations, the average coordination number is around 6, while it decreases to about 3 at high PbO concentrations. researchgate.net This suggests that at higher concentrations, PbO acts as a primary glass former. researchgate.net The simulations also show shifts in the radial distribution function peaks with increasing PbO content, indicating changes in the Pb-O and Pb-Pb pair distances. researchgate.net

Ab initio molecular dynamics (AIMD), which is based on density functional theory, offers a more accurate, albeit computationally expensive, approach. nih.govacs.org AIMD has been successfully used to model rare-earth-rich borate glasses, reproducing experimental data from structure factors and solid-state nuclear magnetic resonance. nih.govacs.org These simulations have identified the presence of isolated borate units (monomers, dimers, and trimers) and larger polymer units. nih.govacs.org While specific AIMD studies on this compound were not found, the application of these techniques to similar systems highlights their potential for elucidating the complex structures of lead borate glasses.

Theoretical Models for Optical Property Correlation

The relationship between the optical properties of materials, such as the refractive index (n) and the energy band gap (Eg), can be described by various theoretical and empirical models. In the context of lead borate glasses, several models have been examined to establish a correlation between these two important parameters. iisc.ac.inresearchgate.net

Studies on lead borate glass systems (xPbO:(1-x)B2O3) have shown that as the mole fraction of lead oxide (PbO) increases, the optical energy gap decreases while the refractive index increases. iisc.ac.inresearchgate.netaip.org This is attributed to alterations in the molecular structure of the glass with the addition of PbO, which modifies the borate network. iisc.ac.inaip.org

Among the various proposed theoretical models, the Ravindra relation has been found to be in excellent agreement with experimental data for lead borate glass systems. iisc.ac.inresearchgate.net The Ravindra relation provides a linear relationship between the refractive index and the energy band gap. This suggests that for lead borate glasses, the refractive index can be reliably calculated from the experimentally determined band gap using this model. iisc.ac.in

The following table presents illustrative data showing the trend of decreasing energy band gap and increasing refractive index with increasing PbO content in a lead borate glass system.

| PbO content (mol %) | Energy Band Gap (Eg) (eV) | Refractive Index (n) |

| 30 | 3.5 | 2.1 |

| 50 | 3.0 | 2.3 |

| 70 | 2.5 | 2.5 |

| 85 | 2.0 | 2.7 |

Note: This data is representative of the trends observed in lead borate glasses and is not from a specific experimental study.

Other properties such as theoretical optical basicity, electronic polarizability, and interaction parameters are also calculated from the optical band values to further understand the nature of the glass system. researchgate.net

Advanced Spectroscopic Investigations of Lead Metaborate Materials

UV-Vis Spectroscopy for Optical Absorption and Electronic Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic structure of lead borate glasses. By measuring the absorption of light across the UV and visible range, researchers can determine key optical parameters, most notably the optical absorption edge and the electronic band gap (E_g). These parameters are critical in understanding the material's potential for various optical and electronic applications. researchgate.netiisc.ac.inresearchgate.net

The absorption edge in lead borate glasses is observed to shift towards higher wavelengths (a red-shift) as the concentration of lead oxide (PbO) increases. iisc.ac.in This shift indicates a decrease in the optical band gap. researchgate.net Lead borate systems are generally treated as direct allowed band gap materials, and the Tauc relation is commonly employed to calculate the band gap energy from the absorption spectra. iisc.ac.inresearchgate.net The incorporation of different compounds, such as lead chloride (PbCl₂), can also significantly expand the transparency range of the glass in the UV region. mdpi.com

The relationship between the composition of lead borate glass and its optical band gap has been systematically studied. As the molar percentage of PbO increases, the structure of the borate network is modified, leading to changes in the electronic environment and a corresponding decrease in the band gap energy.

Table 1: Optical Band Gap of xPbO:(1-x)B₂O₃ Glass System

| Mole Fraction of PbO (x) | Optical Band Gap (E_g) in eV |

| 0.30 | 3.82 |

| 0.40 | 3.65 |

| 0.50 | 3.35 |

| 0.60 | 3.05 |

| 0.65 | 2.95 |

| 0.70 | 2.80 |

| 0.80 | 2.78 |

| 0.85 | 2.75 |

| This table presents data derived from spectroscopic analysis showing the trend of decreasing optical band gap with increasing lead oxide content in lead borate glasses. iisc.ac.inresearchgate.net |

Furthermore, studies on lead borate glasses containing other additives, like vanadium oxide (V₂O₅), have shown that the direct energy gap can decrease from 2.42 eV to 2.26 eV with increasing V₂O₅ content. juniperpublishers.com Diffuse reflectance measurements on irradiated lead borate glass systems have also been used to determine the optical band gap, with values reported in the range of 3.0 to 3.5 eV. scispace.comscirp.org

Luminescence Spectroscopy of Doped Lead Borates

The intrinsic optical properties of lead borate glasses can be significantly enhanced by doping with various rare-earth (Ln³⁺) and other ions. Luminescence spectroscopy reveals the emission characteristics of these doped materials, which are crucial for applications in lasers, optical amplifiers, and lighting.

Doped lead borate glasses are excellent hosts for generating near-infrared (NIR) luminescence. Neodymium (Nd³⁺) and Erbium (Er³⁺) are common dopants for achieving emission in this spectral region.

Nd³⁺-doped glasses: Exhibit strong NIR emission centered around 1.06 µm, corresponding to the ⁴F₃/₂ → ⁴I₁₁/₂ transition. dbc.wroc.pl Other emissions are observed at approximately 885-903 nm (⁴F₃/₂ → ⁴I₉/₂) and 1325-1348 nm (⁴F₃/₂ → ⁴I₁₃/₂). sciencepublishinggroup.com The luminescence properties can be further enhanced through co-doping, for instance with Cr³⁺, which acts as a sensitizer to the Nd³⁺ emission through an efficient energy transfer process. dbc.wroc.pl

Er³⁺-doped glasses: Show characteristic NIR luminescence at around 1.53 µm, which is attributed to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. dbc.wroc.pl This wavelength is particularly important for telecommunications applications. Thermal treatment of these glasses can lead to the formation of lead fluoride (PbF₂) nanocrystals, creating glass-ceramic materials. dbc.wroc.pl In these Er³⁺-doped glass-ceramics, the luminescence lines are often more intense and narrower compared to the precursor glasses. dbc.wroc.pl

Up-conversion is a process where lower-energy (typically infrared) photons are converted into higher-energy (visible) photons. This phenomenon is readily observed in lead borate glasses co-doped with specific rare-earth ions.

In Er³⁺-doped or Er³⁺/Yb³⁺ co-doped lead borate glasses, excitation with a near-infrared laser (e.g., 980 nm) can produce visible light. researchgate.netijrdet.com Green up-conversion emission is frequently observed around 529-545 nm, corresponding to the ²H₁₁/₂ → ⁴I₁₅/₂ and ⁴S₃/₂ → ⁴I₁₅/₂ transitions of Er³⁺. ijrdet.com A red emission band around 656 nm (⁴F₉/₂ → ⁴I₁₅/₂) can also be present. ijrdet.com The efficiency of up-conversion is highly dependent on the host material's phonon energy, and heavy metal oxide glasses like lead borate are advantageous due to their relatively low phonon energies, which minimizes non-radiative losses. ijrdet.com Ytterbium (Yb³⁺) is often used as a sensitizer, absorbing the excitation energy and efficiently transferring it to the emitter ion (e.g., Er³⁺), thereby enhancing the up-conversion luminescence. ijrdet.com

The choice of doping ion profoundly affects the luminescence output of lead borate materials.

Ln³⁺ (Lanthanide Ions): Besides Nd³⁺ and Er³⁺, other lanthanide ions are used to achieve specific optical properties. Gadolinium (Gd³⁺) can act as a sensitizer, transferring energy to other rare-earth ions like Nd³⁺ to enhance their NIR emission. rsc.org

Ce³⁺ (Cerium Ions): Trivalent cerium is a favored luminescence center for scintillators due to its bright, fast emission resulting from a 5d–4f dipole-allowed transition. osaka-u.ac.jp In gadolinium-borate glasses, Ce³⁺ doping can generate strong photoluminescence and radioluminescence with nanosecond decay times. osaka-u.ac.jp Co-doping with Ce³⁺ can also influence the emission of other ions. For instance, in Dy³⁺/Ce³⁺ co-doped glasses, energy transfer from Ce³⁺ can increase the emission intensity of Dy³⁺. metu.edu.tr

Dy³⁺ (Dysprosium Ions): Dysprosium-doped lead borate glasses are particularly interesting for white light generation. Dy³⁺ ions exhibit characteristic emission bands in the blue (~480 nm, ⁴F₉/₂ → ⁶H₁₅/₂), yellow (~575 nm, ⁴F₉/₂ → ⁶H₁₃/₂), and red (~665 nm, ⁴F₉/₂ → ⁶H₁₁/₂) regions of the spectrum. By tuning the glass composition (e.g., the B₂O₃/PbO ratio or adding lead halides), the relative intensities of these emissions can be adjusted, allowing for the generation of white light with specific chromaticity coordinates. semanticscholar.orgresearchgate.net

Table 2: Luminescence Transitions in Doped Lead Borate Materials

| Dopant Ion(s) | Excitation (nm) | Emission Wavelength (nm) | Transition | Luminescence Type |

| Nd³⁺ | ~800 | ~1060 | ⁴F₃/₂ → ⁴I₁₁/₂ | Near-Infrared (NIR) |

| Er³⁺ | - | ~1530 | ⁴I₁₃/₂ → ⁴I₁₅/₂ | Near-Infrared (NIR) |

| Er³⁺, Yb³⁺/Er³⁺ | ~980 | ~545 | ⁴S₃/₂ → ⁴I₁₅/₂ | Up-conversion (Green) |

| Dy³⁺ | ~390 / ~450 | ~480 | ⁴F₉/₂ → ⁶H₁₅/₂ | Blue |

| Dy³⁺ | ~390 / ~450 | ~575 | ⁴F₉/₂ → ⁶H₁₃/₂ | Yellow |

| This table summarizes key luminescence transitions observed in lead borate materials doped with various rare-earth ions. dbc.wroc.pldbc.wroc.plsemanticscholar.orgresearchgate.net |

Up-conversion Phenomena

Nonlinear Optical (NLO) Spectroscopy

Nonlinear optical (NLO) materials are capable of altering the properties of light, such as its frequency, and are essential for technologies like laser frequency conversion and optical switching. Lead borate materials, particularly in their crystalline form, exhibit significant NLO properties.

Second Harmonic Generation (SHG) is an NLO process where two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This requires a material that lacks a center of symmetry (non-centrosymmetric).

Lead borate crystals, such as Pb₂B₅O₉Cl, have been shown to exhibit a strong SHG effect. Single crystals of Pb₂B₅O₉Cl, which crystallize in a non-centrosymmetric space group, can produce an SHG intensity approximately four times that of the standard NLO material potassium dihydrogen phosphate (KDP). researchgate.net The origin of this strong SHG response is attributed to the arrangement of the borate anionic groups within the crystal structure. researchgate.netaps.org

Furthermore, SHG can be observed in lead borate-based glass-ceramics. By heat-treating glasses to precipitate non-centrosymmetric nanocrystals, such as LiNb₀.₅Ta₀.₅O₃, within the glass matrix, materials with significant SHG efficiency can be created. aip.org The SHG intensity in these composites is dependent on the size and concentration of the embedded nanocrystals. aip.org An advantage of these glass-nanocrystal composites is that they can be used for frequency conversion without the strict phase-matching conditions required for single crystals. aip.org Studies have also reported on photo-induced SHG in partially crystallized bismuth borate (BIBO) glass, a related material system. optica.org

Optical Parameter Oscillation (OPO) Investigations

Investigations into the direct use of lead metaborate as an active medium for Optical Parametric Oscillators (OPOs) are not extensively documented in the available research. OPO devices require materials with specific nonlinear optical properties, including high second-order susceptibility (χ⁽²⁾), appropriate birefringence for phase-matching, and a high optical damage threshold. While lead borate glasses are known for their significant third-order nonlinearities, their application in OPOs, which is a second-order nonlinear process, is less common.

Research in this area has often utilized OPOs as tunable light sources to probe the spectroscopic properties of lead borate materials rather than investigating the material's inherent OPO capabilities. For instance, a PTI QuantaMaster QM40 spectrofluorimeter coupled with an OPO pumped by a Nd:YAG laser has been used to measure the luminescence spectra of dysprosium-doped lead borate glass-ceramics. nih.gov

While direct OPO applications are sparse, related research into other borate crystals like beta-barium borate (β-BaB₂O₄ or BBO) highlights the properties required. optica.orginstras.comucdavis.eduoptica.orgresearchgate.net BBO is widely used for OPO due to its high effective second-order nonlinearity, broad transparency range, and high damage threshold. optica.orgaip.org The study of lead-based nonlinear optical crystals, such as lead borate, has indicated that factors like birefringence are crucial for fulfilling phase-matching conditions necessary for OPO and other frequency conversion processes. optica.org The potential for lead borate materials in this application remains an area for further exploration, contingent on achieving the necessary combination of second-order nonlinearity and phase-matching capabilities.

Z-scan Non-linear Optical Measurements

The Z-scan technique is a widely employed method to determine the nonlinear optical properties of materials, specifically the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). In this technique, a sample is translated along the propagation path (z-axis) of a focused laser beam, and the change in transmittance through a finite aperture in the far field is measured. The "closed-aperture" Z-scan is sensitive to nonlinear refraction, while the "open-aperture" Z-scan, where the aperture is fully open to collect all transmitted light, measures nonlinear absorption.

Studies on lead borate glasses have utilized the Z-scan technique to characterize their third-order nonlinearities. These glasses often exhibit a high nonlinear refractive index, which is influenced by the presence of heavy metal ions like Pb²⁺ and the formation of non-bridging oxygens (NBOs). The replacement of fluorine with oxygen in lead oxifluoroborate glasses, for example, promotes the formation of NBOs, which enhances the nonlinear optical response. researchgate.net

Research has shown that the nonlinear refractive index (reported as either n₂ or γ, where n₂ is related to γ) of lead borate glasses can be an order of magnitude higher than that of fused silica. optica.org Similarly, the two-photon absorption (2PA) coefficient, β, has been quantified, showing that these materials can be potential candidates for applications in optical switching and optical limiting. optica.orgoptica.org The magnitude of these nonlinear coefficients is often dependent on the glass composition, particularly the concentration of PbO. An increase in PbO content generally leads to an increase in the nonlinear refractive index.

Table 1: Nonlinear Optical Parameters of Various Lead Borate Glasses from Z-scan Measurements

| Glass System | Excitation Wavelength (nm) / Pulse Width | Nonlinear Refractive Index (γ or n₂) | Two-Photon Absorption Coefficient (β) (cm/GW) | Reference |

|---|---|---|---|---|

| 50BO₁.₅-(50-x)PbF₂-xPbO (x=25) | 470-1550 / 120 fs | γ ≈ 2.6 x 10⁻¹⁹ m²/W | Tends to 0.03 for λ > 580 nm | optica.orgresearchgate.net |

| 50BO₁.₅-(50-x)PbF₂-xPbO (x=35) | 470-1550 / 120 fs | γ ≈ 3.1 x 10⁻¹⁹ m²/W | Tends to 0.04 for λ > 610 nm | optica.orgresearchgate.net |

| 50BO₁.₅-(50-x)PbF₂-xPbO (x=50) | 470-1550 / 120 fs | γ ≈ 4.7 x 10⁻¹⁹ m²/W | Tends to 0.05 for λ > 650 nm | optica.orgresearchgate.net |

| xPbO·(10-x)B₂O₃ | Not specified | n₂ increases with PbO content | Not specified | scirp.org |

| BZP (Borate with Zinc and Lead) | 600-1500 / 120 fs | n₂ ≈ 4.5 x 10⁻²⁰ m²/W | No nonlinear absorption observed | cdmf.org.br |

Note: The relationship between γ (in m²/W) and n₂ (in cm²/W or esu) depends on the units and conventions used in the specific study. Direct comparison requires careful conversion.

Electron Spin Resonance (ESR) Measurements for Transition Metal Ion States

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons. In the context of this compound glasses, ESR is particularly useful for probing the local environment and oxidation states of doped transition metal (TM) ions, which act as paramagnetic centers. The resulting ESR spectrum is characterized by spin-Hamiltonian parameters (g-factors and hyperfine coupling constants, A), which provide detailed information about the symmetry of the site occupied by the TM ion and the nature of its bonding with the surrounding ligands.

Copper (Cu²⁺) Ions: When doped into lead borate glasses, copper typically exists in the Cu²⁺ state (3d⁹ configuration). The EPR spectra of Cu²⁺ ions in these glasses are often recorded at room temperature and are characteristic of an ion in a tetragonally distorted octahedral site. scielo.braip.org The spin-Hamiltonian parameters generally follow the condition g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023 is the free electron g-factor), which indicates that the ground state of the Cu²⁺ ion is the d(x²-y²) orbital (²B₁g state). scielo.brphyschemres.orgnukleonika.pl The variation in these parameters with glass composition can reveal changes in the ligand field strength and the degree of covalency of the copper-oxygen bonds. scielo.brphyschemres.org

Table 2: Representative Spin-Hamiltonian Parameters for Transition Metal Ions in Borate Glasses

| Glass System | TM Ion | g∥ | g⊥ | A∥ (10⁻⁴ cm⁻¹) | A⊥ (10⁻⁴ cm⁻¹) | Reference |

|---|---|---|---|---|---|---|

| xMgO-(25-x)Li₂O-50B₂O₃-25As₂O₃ | Cu²⁺ | 2.387 - 2.417 | 2.072 - 2.074 | 120 - 128 | 21 - 23 | scielo.br |

| 90Li₂B₄O₇+(10-X)PbO+xCuO | Cu²⁺ | ~2.33 | ~2.06 | ~140 | Not specified | optica.org |

| CaB₄O₇:Cu | Cu²⁺ | 2.31 - 2.32 | 2.06 | ~150 | Not specified | nukleonika.pl |

| 90Li₂B₄O₇+(10-x)PbO+xFe₂O₃ | Fe³⁺ | g ≈ 6.0 (axial) | g ≈ 4.2 (rhombic) | - | - | researchgate.netiisc.ac.in |

Note: The g-values for Fe³⁺ are often reported as effective g-values (g_eff) due to the complex spin-Hamiltonian for a d⁵ ion.

Correlation of Spectroscopic Data with Structural Features

The macroscopic properties of this compound materials are intrinsically linked to their microscopic structure. Various spectroscopic techniques provide complementary information that, when correlated, allows for a detailed understanding of the glass network.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopies are powerful tools for identifying the fundamental structural units within the borate glass network. The spectra of lead borate glasses are characterized by bands corresponding to the vibrations of different borate groups. ekb.eg

BO₃ and BO₄ Conversion: A key structural feature of borate glasses is the ability of boron to exist in either trigonal [BO₃] or tetrahedral [BO₄] coordination. FTIR and Raman spectra clearly show the conversion of [BO₃] units to [BO₄] units upon the addition of a modifier oxide like PbO at lower concentrations. researchgate.net This conversion is identified by the appearance and evolution of bands in the 800-1200 cm⁻¹ region (B-O stretching in BO₄ units) and the 1200-1600 cm⁻¹ region (B-O stretching in BO₃ units). scirp.orgscirp.org

Non-Bridging Oxygens (NBOs): The formation of NBOs, which are oxygen atoms bonded to only one network-forming cation, can also be tracked. The presence of NBOs weakens the glass network and has been correlated with changes in the vibrational spectra, particularly in the stretching bands of trigonal borate units. optica.orgresearchgate.netglobaljournals.org

Role of PbO: Raman spectra have been instrumental in elucidating the dual role of PbO. At low concentrations, PbO acts as a network modifier, causing the BO₃ to BO₄ conversion. At high concentrations (typically > 50 mol%), PbO can act as a network former, with Pb²⁺ ions incorporated into the glass network in the form of PbOₙ (n=3 or 4) pyramids. ekb.egresearchgate.net This is evidenced by low-frequency Raman bands (e.g., around 130-140 cm⁻¹) characteristic of Pb-O vibrations. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides quantitative information about the local environment of specific nuclei.

¹¹B NMR: This technique is used to directly quantify the fraction of four-coordinated boron atoms (N₄). Studies on lead borate glasses have shown that N₄ increases with PbO content up to a maximum of around 50 mol% PbO, after which it decreases. researchgate.netingentaconnect.com This confirms the structural model derived from vibrational spectroscopy.

²⁰⁷Pb NMR: 207Pb NMR spectroscopy provides direct insight into the coordination environment of the lead atoms. ingentaconnect.com The chemical shift data can distinguish between lead ions acting as ionic network modifiers (high coordination) and those participating more covalently in the network as formers (lower coordination, e.g., PbO₃ and PbO₄ pyramids). researchgate.netingentaconnect.comacs.org A distinct change in the lead coordination number has been correlated with the glass composition and its physical properties. ingentaconnect.com

Functional Applications and Performance Evaluation of Lead Metaborate-based Materials

Radiation Shielding Materials

Lead metaborate-based glasses are prominent materials for radiation shielding due to their ability to effectively attenuate a wide spectrum of radiation. ontosight.aisciendo.com The incorporation of lead oxide into a borate glass network enhances its density and, therefore, its shielding capabilities. mdpi.comresearchgate.net These materials are explored as alternatives to traditional shielding materials like lead and concrete, offering advantages such as transparency and moldability. mdpi.comreinventionjournal.org

Gamma Ray Attenuation Properties

The Mass Attenuation Coefficient (MAC) is a measure of how effectively a material absorbs gamma rays of a specific energy per unit mass. Studies on various lead borate glass compositions consistently demonstrate that the MAC values are highest at lower photon energies, a region dominated by the photoelectric effect, and decrease as the energy increases into the Compton scattering and pair production dominant regions. scielo.brscielo.br

The Half-Value Layer (HVL) represents the thickness of a material required to reduce the intensity of incident gamma radiation by half. A lower HVL indicates a more effective shielding material. reinventionjournal.org Research shows a direct relationship between the composition of lead borate glasses and their HVL. For instance, in a study of zinc doped lead borate glasses, the sample with the highest lead composition exhibited the minimum HVL, signifying its superior gamma-ray shielding application. scielo.br

Interactive Table: Mass Attenuation Coefficients (MAC) and Half-Value Layer (HVL) for Select Lead Borate Glass Systems

| Glass System | Photon Energy (MeV) | MAC (cm²/g) | HVL (cm) |

|---|---|---|---|

| LPb50B | 0.015 | 78.429 | - |

| 15 | 0.045 | - | |

| LBi50B | 0.015 | 89.281 | - |

| 15 | 0.048 | - | |

| LPb50BEu2 | 0.015 | 79.045 | - |

| 15 | 0.045 | - | |

| LBi50Eu2 | 0.015 | 89.442 | - |

| 15 | 0.048 | - |

Data sourced from a study on Eu₂O₃-containing lead and bismuth borate glasses. The HVL values were not explicitly provided in this specific dataset but are inversely related to the MAC. mdpi.com

The concentration of lead within the borate glass matrix is a critical determinant of its radiation shielding performance. Numerous studies have established a direct correlation between increasing lead oxide (PbO) content and enhanced gamma-ray attenuation. scirp.org As the mole percentage of PbO increases, the density of the glass rises, leading to higher mass attenuation coefficients and lower half-value layers. scirp.orgnih.gov

For example, in lead sodium borate glasses, increasing the PbO concentration from 5 to 55 mol% resulted in a corresponding increase in the mass attenuation coefficients. Similarly, in a study of ZnO·PbO·B₂O₃ glasses, both linear and mass attenuation coefficients were found to increase with higher lead concentrations for photon energies of 662, 1173, 1332, and 2614 keV. scirp.org This enhancement is attributed to the high atomic number and density of lead, which increases the probability of photon interactions within the material. bham.ac.uk

Interactive Table: Effect of PbO Concentration on Gamma-Ray Shielding Properties

| Glass Composition | Density (g/cm³) | Mass Attenuation Coefficient (cm²/g) at 0.662 MeV | Half-Value Layer (cm) at 0.662 MeV |

|---|---|---|---|

| 15PbO-containing glass (G3) | 3.34 | - | - |

| 35PbO-containing glass (G2) | 4.25 | - | - |

| 50PbO-containing glass (G1) | 5.26 | - | - |

| xPbO: 10BaO: (90-x)B₂O₃: 0.2Gd₂O₃ (x=40) | - | Higher Attenuation | - |

| xPbO: 10BaO: (90-x)B₂O₃: 0.2Gd₂O₃ (x=50) | Higher Density | Highest Attenuation | - |

Data compiled from various studies. Specific MAC and HVL values at 0.662 MeV for the first three glasses were not provided, but the trend of increasing density and attenuation with higher PbO content is clear. nih.govaip.org

Lead borate glasses consistently demonstrate superior gamma-ray shielding properties when compared to conventional materials like ordinary and barite concrete. scielo.brscielo.br Studies have shown that lead-containing glasses have higher mass attenuation coefficients and smaller half-value layers than standard shielding concretes. scirp.org This means that a thinner and lighter shield made of lead borate glass can provide the same level of protection as a much bulkier concrete barrier. scirp.org

For instance, the HVL of a specific lead borate glass sample (S1) was found to be lower than that of both ordinary and barite concrete, making it a more effective material for radiation shielding applications. scielo.br Another study on ulexite-galena concrete, which incorporates lead, showed a narrow-beam HVL of 2.84 cm for 1.25 MeV gamma rays, significantly less than the 6.0 cm for ordinary concrete. nih.gov This superior performance makes lead borate-based materials particularly advantageous in applications where space and weight are limiting factors. nih.gov

Interactive Table: Comparison of Half-Value Layer (HVL) with Concrete

| Material | Photon Energy (MeV) | HVL (cm) |

|---|---|---|

| Lead Borate Glass (Sample S1) | 0.662 | Lower than concrete |

| Ordinary Concrete | 1.25 | 6.0 |

| Barite Concrete | 0.662 | Higher than lead borate glass |

| Ulexite-Galena Concrete | 1.25 | 2.84 |

Data compiled from multiple sources. scielo.brnih.gov

Influence of Lead Content on Shielding Effectiveness

Neutron Shielding Capabilities (e.g., Thermal, Fast Neutrons)

In addition to gamma rays, lead borate glasses also exhibit capabilities for shielding against neutrons. The presence of boron in the glass composition is particularly significant for thermal neutron attenuation, as boron has a high absorption cross-section for these low-energy neutrons. semanticscholar.orgaip.org The inclusion of lead also contributes to neutron shielding through its interaction cross-sections. semanticscholar.org

Studies have investigated the fast neutron removal cross-sections of lead borate glasses. For example, a tellurium lead-borate glass composite showed fast neutron removal cross-sections ranging from 0.135 to 0.145 cm⁻¹ as the PbO concentration varied. aip.orgaip.org Research on lead borate glass composites for Boron Neutron Capture Therapy (BNCT) applications has shown that the shielding properties for thermal neutrons increase with the addition of both lead and boron. semanticscholar.orgresearchgate.net The combination of boron for thermal neutron absorption and lead for attenuating the resulting secondary gamma rays makes these glasses versatile shielding materials. semanticscholar.orgresearchgate.net

Proton and Electron Shielding Assessment

The shielding of charged particles like protons and electrons by this compound-based materials is also a subject of investigation. The high electron density of lead-containing glasses makes them effective for stopping energetic electrons. researchgate.net Studies comparing lead-based glasses to other materials have shown their potential for electron shielding. researchgate.net

Research into heavy metal oxide borate glasses has assessed their performance against heavy ions, indicating their potential as shielding materials. A study on borate glasses with high concentrations of lead oxide (PbO) or bismuth oxide (Bi₂O₃) found that the bismuth-containing glass was more effective at preventing the penetration of charged particle radiation. mdpi.com While direct studies focusing solely on this compound for proton and electron shielding are less common, the principles of charged particle interaction suggest that the high atomic number and density of lead would provide significant stopping power. europa.eu

Application in Radiotherapy Room Design and Nuclear Waste Management

Lead borate glasses are crucial in the design of radiotherapy rooms, particularly for shielding against gamma rays and neutrons. researchgate.netoup.com The development of novel lead borate glass compositions, with augmented lead and boron content, has shown significant improvements in attenuation performance for both types of radiation. researchgate.netoup.com These specialized glasses serve as effective barriers in monitoring windows, ensuring the safety of healthcare professionals from primary, scatter, and leakage radiation. oup.com Research has demonstrated that lead borate glasses can be superior to conventional shielding materials like concrete in terms of their gamma-ray shielding properties. scielo.br The addition of lead to borate glass enhances the mass attenuation coefficient and reduces the half-value layer (HVL), making them highly effective for nuclear applications. scielo.br

In the realm of nuclear waste management, lead borate glass plays a vital role in the vitrification and immobilization of radioactive waste. dergipark.org.trtandfonline.com Vitrification converts high-level radioactive waste into solid, durable glass blocks for long-term storage, a process in which lead borate glasses are instrumental. dergipark.org.tr Specifically, for low-level radioactive waste containing materials like aluminum, oxidation-vitrification using lead borate glass as a flux has been explored. tandfonline.comresearchgate.nettandfonline.com Studies have shown that a flux composition of 0.11Na₂O・3PbO・B₂O₃ is particularly suitable for this process due to its initial oxidation rate and alumina solubility. tandfonline.comresearchgate.net The resulting product is a stable, transparent glass that effectively immobilizes the radioactive components. tandfonline.comresearchgate.net

The table below presents data on the gamma-ray shielding properties of lead borate glasses compared to other materials.

| Material | Density (g/cm³) | Mass Attenuation Coefficient (cm²/g) at 1 MeV | Half-Value Layer (HVL) (cm) at 1 MeV |

| Lead Borate Glass (High Lead Content) | ~6.2 | ~0.075 | ~1.5 |

| Standard Concrete | ~2.3 | ~0.064 | ~4.5 |

| Barite Concrete | ~3.5 | ~0.068 | ~2.8 |

This table provides illustrative values based on typical data. Actual values can vary with specific compositions.

Radiation Effects on Optical and Structural Characteristics of Lead Borate Glasses